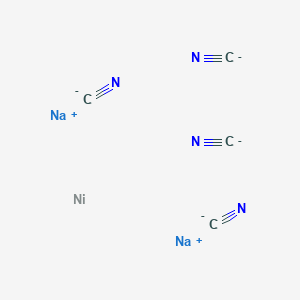
Beryllium nitrate
Descripción general
Descripción
Beryllium nitrate is an inorganic compound with the chemical formula Be(NO₃)₂. It is a white, odorless solid that is highly soluble in water. The compound is known for its covalent nature, which is somewhat unusual for a nitrate. This compound is primarily used in scientific research and has various applications in different fields.
Mecanismo De Acción
Target of Action
Beryllium nitrate, an inorganic compound with the chemical formula Be(NO3)2 , is known to interact with specific targets in the body. One such target is the HLA class II histocompatibility antigen, DP alpha 1 chain . This protein plays a crucial role in the immune response by presenting peptides derived from extracellular proteins .
Mode of Action
It’s known that when added to water, it evolves brown fumes and when hydrolyzed in sodium hydroxide solution, both nitrate and nitrite ions are produced . This suggests that this compound may interact with its targets through a complex series of chemical reactions .
Biochemical Pathways
It’s known that beryllium compounds can affect nitrogen metabolism pathways . Nitrogen metabolism is crucial for many biological processes, including the synthesis of amino acids and nucleotides. Disruption of these pathways could have significant downstream effects.
Pharmacokinetics (ADME)
It’s known that beryllium and its inorganic compounds are mainly absorbed by inhalation . The particle size and water solubility are decisive for the absorption . This compound is highly soluble in water , which may influence its bioavailability and distribution within the body.
Result of Action
This compound has been shown to inhibit fibroblast migration, disrupting epimorphic regeneration . This results in severe patterning defects in limb regeneration . It also disrupts cell proliferation in mesenchymal cells . These effects highlight the significant impact of this compound at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other ions in the environment can affect the solubility and reactivity of this compound . Additionally, the pH of the environment can influence the hydration and precipitation behavior of beryllium . These factors can alter the bioavailability of this compound and subsequently its toxicological effects.
Análisis Bioquímico
Biochemical Properties
It is known that Beryllium nitrate is highly covalent This suggests that it may interact with enzymes, proteins, and other biomolecules in a covalent manner
Cellular Effects
This compound has been shown to inhibit fibroblast migration, disrupting regeneration in certain organisms . It also disrupts cell proliferation in mesenchymal cells . It does not appear to cause strong accumulation or morphological changes in the lungs , which are often targeted in chronic beryllium disease .
Molecular Mechanism
It is known to be highly covalent , suggesting it may form covalent bonds with biomolecules
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to disrupt cell proliferation in mesenchymal cells
Dosage Effects in Animal Models
In animal models, this compound has been shown to have toxic effects. For example, in full-grown Wistar male rats, the LD50 was found to be 687 µmol Be kg−1 (body weight) . This suggests that high doses of this compound can be toxic or adverse.
Metabolic Pathways
The metabolic pathways involving this compound are not well known. It is known that the major metabolic pathway for nitrate is conversion to nitrite, and then to ammonia
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. It is known that this compound is highly covalent , suggesting it may bind to transporters or binding proteins
Métodos De Preparación
Beryllium nitrate can be synthesized through several methods:
Reaction with Nitric Acid: Beryllium carbonate, oxide, or hydroxide reacts with nitric acid to form this compound. The reactions are as follows
Industrial Production: In industrial settings, this compound is often produced by treating beryllium chloride with dinitrogen tetroxide. The reaction is
Análisis De Reacciones Químicas
Beryllium nitrate undergoes various chemical reactions:
Hydrolysis: When added to water, this compound evolves brown fumes and produces nitrate and nitrite ions.
Thermal Decomposition: Upon heating, this compound decomposes to form basic this compound, which has a structure similar to basic beryllium acetate.
Reactions with Bases: this compound reacts with sodium hydroxide to produce beryllium hydroxide and sodium nitrate.
Aplicaciones Científicas De Investigación
Beryllium nitrate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other beryllium compounds.
Biology: this compound is used in studies related to the biological effects of beryllium exposure.
Medicine: Research on this compound helps understand its potential toxicological impacts and its role in diseases like chronic beryllium disease.
Industry: this compound is used in the production of beryllium oxide, which is a crucial material in the manufacture of high-performance ceramics and electronic components.
Comparación Con Compuestos Similares
Beryllium nitrate can be compared with other nitrates of alkaline earth metals, such as magnesium nitrate, calcium nitrate, strontium nitrate, and barium nitrate. Unlike these compounds, this compound is highly covalent and less well-studied. Its unique properties, such as its covalent nature and specific reactivity, make it distinct from other nitrates in the same group.
Similar Compounds
- Magnesium nitrate
- Calcium nitrate
- Strontium nitrate
- Barium nitrate
This compound’s unique covalent character and specific reactivity set it apart from these similar compounds, making it a subject of interest in various scientific studies.
Propiedades
IUPAC Name |
beryllium;dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Be.2NO3/c;2*2-1(3)4/q+2;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVVBBUVWAIIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | beryllium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Beryllium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065555 | |
| Record name | Beryllium nitrate (Be(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beryllium nitrate is a white to pale yellow crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities of the material are involved or the material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in chemical analysis., White to yellow solid in various forms; Soluble in water; [ICSC] White odorless solid; Insoluble in water; [MSDSonline], WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | BERYLLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3903 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, Soluble in alcohol, Solubility in water: very good | |
| Record name | BERYLLIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.56 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.56 at 20 °C (solid), 1.6 g/cm³ | |
| Record name | BERYLLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BERYLLIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
White solid, White to faintly yellowish, deliquescent mass | |
CAS No. |
13597-99-4(anhydrous); 7787-55-5(trihydrate), 13597-99-4 | |
| Record name | BERYLLIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2613 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Beryllium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, beryllium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Beryllium nitrate (Be(NO3)2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beryllium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.678 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYLLIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VT1AXZ5LO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BERYLLIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
60 °C; decomposes at 100-200 °C, White to slightly yellow, deliquescent crystalline mass; mp: about 60 °C; very soluble in water, alcohol /Beryllium nitrate trihydrate/, 60 °C | |
| Record name | BERYLLIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1431 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | BERYLLIUM NITRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1352 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[1,2,3,4-ghi]perylene](/img/structure/B86413.png)
![2-[4-[2-(4-Nitro-2-sulphophenyl)vinyl]-3-sulphophenyl]-2h-naphtho[1,2-d]triazole-5-sulphonic acid](/img/structure/B86414.png)

![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B86416.png)
![Ethanol, 2-[(3-methylphenyl)amino]-](/img/structure/B86419.png)








